![molecular formula C20H22O5 B290185 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone, also known as APE, is a chemical compound that belongs to the family of ketones. This compound has been studied extensively due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is not fully understood, but it is believed to involve the interaction of the ketone group with specific proteins. This interaction can lead to changes in protein conformation and function, ultimately resulting in the observed biological effects of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone.
Biochemical and Physiological Effects:
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and photosensitizer, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to inhibit the activity of certain enzymes and to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is its selectivity for specific proteins, which allows for the detection of these proteins in complex biological samples. Additionally, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to have low toxicity and to be relatively easy to synthesize. However, one limitation of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone. One area of interest is the development of new synthetic methods for producing 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone and related compounds. Additionally, there is potential for the use of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone in the development of new diagnostic and therapeutic agents for cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone and to identify its specific protein targets.
Synthesemethoden
The synthesis of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone involves the reaction of 2-(2-Acetylphenoxy)ethanol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-bromobenzophenone in the presence of a palladium catalyst to yield the final product, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone. This method has been optimized to produce high yields of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for detecting proteins. 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to selectively bind to specific proteins, allowing for their detection in complex biological samples. Additionally, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Eigenschaften
Molekularformel |
C20H22O5 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-acetylphenoxy)ethoxy]ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C20H22O5/c1-15(21)17-7-3-5-9-19(17)24-13-11-23-12-14-25-20-10-6-4-8-18(20)16(2)22/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
WUOUMLJRYWOWRS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCCOCCOC2=CC=CC=C2C(=O)C |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OCCOCCOC2=CC=CC=C2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



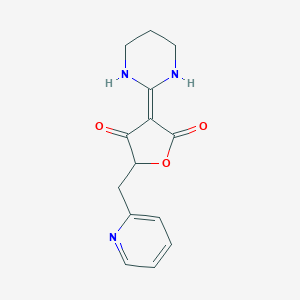
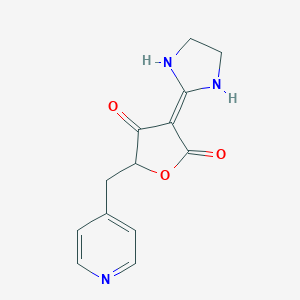
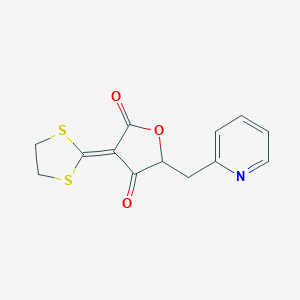

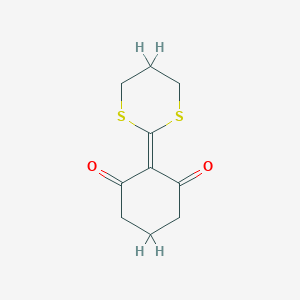


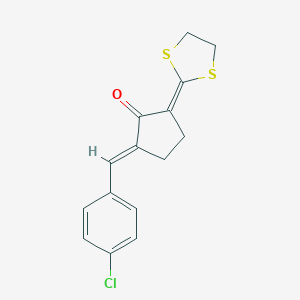
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
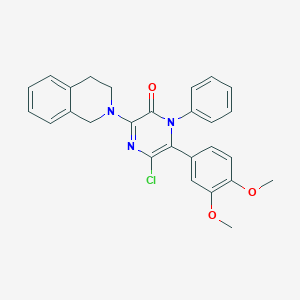
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)